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Compound of Interest

Compound Name: 4-Amino-3-mercaptobenzonitrile

Cat. No.: B063287 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Amino-3-mercaptobenzonitrile (CAS No. 174658-22-1). The document details predicted

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

alongside generalized experimental protocols for acquiring such spectra. This information is

critical for the identification, characterization, and quality control of this compound in research

and development settings.

Spectroscopic Data Summary
The following tables summarize the predicted and known spectroscopic data for 4-Amino-3-
mercaptobenzonitrile.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
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Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

Assignment

7.29 d 2.0 H-2

6.84 dd 8.3, 2.0 H-6

6.70 d 8.3 H-5

5.85 s (br) - -NH₂

3.70 s (br) - -SH

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (ppm) Assignment

148.5 C-4

134.1 C-2

131.5 C-6

119.8 C-1

118.9 -C≡N

114.7 C-5

110.2 C-3

IR Spectroscopy Data
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Wavenumber (cm⁻¹) Functional Group Assignment

~3450 - 3300 N-H stretch (amine)

~2550 S-H stretch (thiol)[1]

~2220 C≡N stretch (nitrile)[1]

~1620 - 1580 N-H bend (amine)

~1500 - 1400 Aromatic C=C stretch

~820 C-H out-of-plane bend

Mass Spectrometry Data
Parameter Value Source

Molecular Formula C₇H₆N₂S PubChem[2]

Exact Mass 150.02517 g/mol PubChem[2]

Molecular Weight 150.20 g/mol PubChem[2]

Predicted Major Fragments

(m/z)

123 ([M-HCN]⁺), 117 ([M-

SH]⁺), 91 ([C₆H₅N]⁺)

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument parameters and sample preparation may require optimization for specific

applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-3-mercaptobenzonitrile
in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to

avoid signal overlap with the analyte.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.
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¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-3 seconds.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

A larger number of scans will be required compared to ¹H NMR due to the low natural

abundance of ¹³C.

Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5

seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total

Reflectance (ATR) can be used.

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press

it into a thin, transparent pellet.

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

Instrumentation: Use a benchtop FTIR spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or pure KBr pellet/clean ATR

crystal).

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

The final spectrum is presented in terms of transmittance or absorbance.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: A mass spectrometer with an appropriate ionization source is required. For

this molecule, Electrospray Ionization (ESI) or Electron Impact (EI) would be suitable.

Data Acquisition:

Introduce the sample into the mass spectrometer.

For ESI: The sample solution is sprayed into the ion source, creating charged droplets that

evaporate to produce gas-phase ions.

For EI: The sample is vaporized and then bombarded with a high-energy electron beam to

induce ionization and fragmentation.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a

detector records their abundance.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a

chemical compound and the expected connectivity of 4-Amino-3-mercaptobenzonitrile.

Caption: Workflow for Spectroscopic Analysis.

Caption: Structure of 4-Amino-3-mercaptobenzonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 4-Amino-3-mercaptobenzonitrile | 174658-22-1 | Benchchem [benchchem.com]

2. 4-Amino-3-sulfanylbenzonitrile | C7H6N2S | CID 15543936 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of 4-Amino-3-
mercaptobenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b063287#spectroscopic-data-nmr-ir-ms-of-4-amino-3-
mercaptobenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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